

The Structure-Activity Relationship of Syk Inhibitor II: A Technical Guide

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Compound of Interest		
Compound Name:	Syk Inhibitor II	
Cat. No.:	B161068	Get Quote

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Introduction

Spleen tyrosine kinase (Syk) has emerged as a critical mediator in the signal transduction pathways of various immune cells, including B cells, mast cells, neutrophils, and macrophages. [1][2] Its central role in orchestrating immune and inflammatory responses has positioned it as a compelling therapeutic target for a spectrum of diseases, from autoimmune disorders and allergic reactions to hematological malignancies.[3] **Syk Inhibitor II**, a potent and selective ATP-competitive inhibitor, has been instrumental in the preclinical validation of Syk as a druggable target. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **Syk Inhibitor II**, complete with quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Chemical Structure and Core Scaffold

Syk Inhibitor II belongs to the class of pyrimidine-5-carboxamide derivatives.[4] The core scaffold consists of a central pyrimidine ring with critical substitutions at the 2, 4, and 5 positions that are essential for its inhibitory activity and selectivity.

Chemical Name: 2-[(2-aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamide[5]



Quantitative Biological Activity

The potency and selectivity of **Syk Inhibitor II** have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

In Vitro Kinase Inhibition

Kinase Target	IC50 (nM)	Notes
Syk	41	Potent and primary target.[5]
ΡΚCε	5,100	~124-fold less potent than against Syk.[5]
РКСВІІ	11,000	~268-fold less potent than against Syk.[5]
ZAP-70	11,200	~273-fold less potent than against Syk.[5]
Btk	15,500	~378-fold less potent than against Syk.[5]
Itk	22,600	~551-fold less potent than against Syk.[5]

Cellular and In Vivo Activity

Assay	IC50 / ID50	Notes
5-HT release from RBL-2H3 cells	460 nM (IC50)	Demonstrates cellular activity in a mast cell model.[5]
Passive Cutaneous Anaphylaxis (mice)	13.2 mg/kg (ID50)	Shows in vivo efficacy in an allergy model.[4]
Band 3 Tyrosine Phosphorylation in erythrocytes	1.72 μM (IC50)	Indicates activity in a model relevant to malaria.[2]

Structure-Activity Relationship (SAR) Analysis







The potent and selective inhibitory activity of **Syk Inhibitor II** is attributed to specific structural features of its pyrimidine-5-carboxamide scaffold.[4]

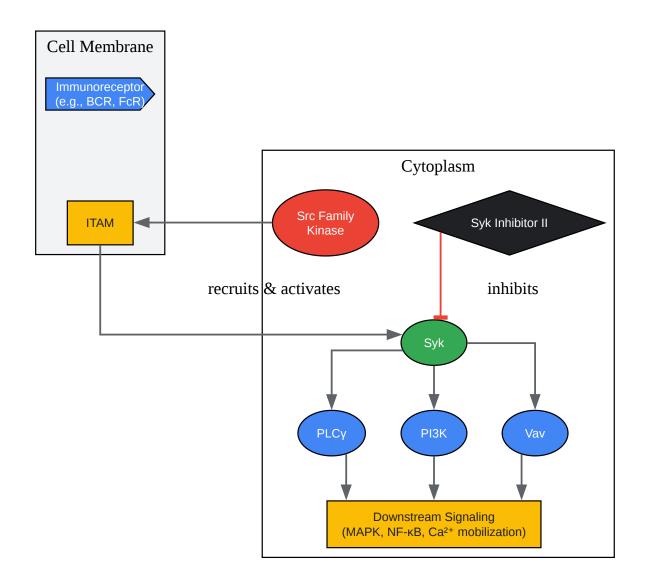
- 2-Position Aminoethylamino Moiety: This group is crucial for the compound's potent Syk inhibitory activity. Modifications to this group generally lead to a significant loss of potency.[4]
- 4-Position Anilino Moiety: The anilino group at this position, particularly with a metasubstituent on the phenyl ring (in this case, trifluoromethyl), is preferred for optimal activity.[4]
- 5-Position Carboxamide: The carboxamide group at this position is a key feature of this chemical series and contributes to the overall binding affinity.

The ATP-competitive mechanism of action indicates that **Syk Inhibitor II** binds to the ATP-binding pocket of the Syk kinase domain, preventing the phosphorylation of its substrates.[3]

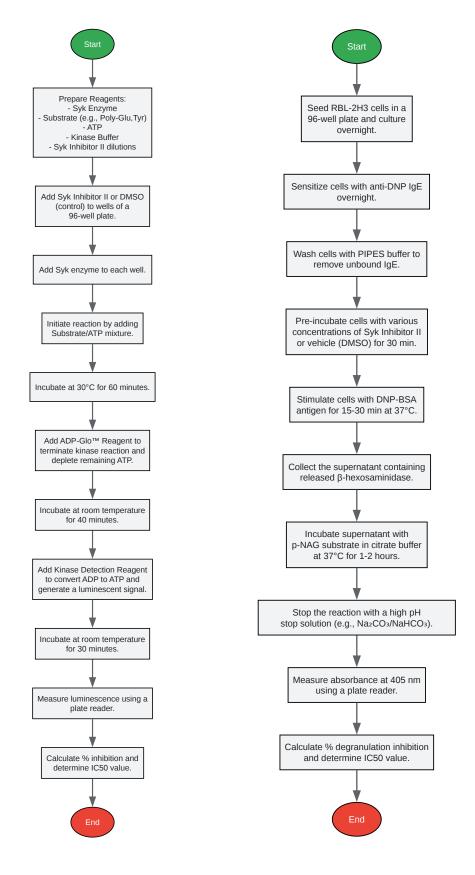
Signaling Pathways

Syk is a central node in multiple signaling pathways, particularly those downstream of immunoreceptors.









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